molecular formula C18H22N4O2 B7359680 4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide

4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide

Cat. No. B7359680
M. Wt: 326.4 g/mol
InChI Key: QFQWYODWDDFLIW-UHFFFAOYSA-N
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Description

4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide, also known as MP-10, is a novel compound that has been the subject of extensive scientific research in recent years. This chemical compound belongs to the class of piperidine carboxamides and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, cell survival, and neuroprotection.
Biochemical and Physiological Effects:
4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in certain brain regions. It also increases the expression of certain genes involved in neuroplasticity and cell survival. 4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide has been shown to reduce anxiety and depression-like behaviors in animal models. It also reduces drug-seeking behavior and withdrawal symptoms in drug-addicted animals.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide in lab experiments are its high purity, simple synthesis method, and well-characterized pharmacological effects. However, the limitations include its high cost and limited availability. In addition, the exact mechanism of action of 4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are numerous future directions for the study of 4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide. One area of research is the development of more potent and selective analogs of 4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide. Another area of research is the investigation of the potential use of 4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Further research is also needed to understand the exact mechanism of action of 4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide and its effects on various neurotransmitter systems.

Synthesis Methods

The synthesis of 4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide involves the reaction of 3-methoxyphenylacetic acid with 3-methyl-4-pyridazinecarboxylic acid, followed by the addition of piperidine and coupling with carboxylic acid. The final product is obtained after purification through recrystallization. The synthesis method is relatively simple and yields a high purity product.

Scientific Research Applications

4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. In addition, it has been found to be effective in treating drug addiction and withdrawal symptoms. 4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.

properties

IUPAC Name

4-(3-methoxyphenyl)-N-(3-methylpyridazin-4-yl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-17(6-9-19-21-13)20-18(23)22-10-7-14(8-11-22)15-4-3-5-16(12-15)24-2/h3-6,9,12,14H,7-8,10-11H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQWYODWDDFLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=N1)NC(=O)N2CCC(CC2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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